Tert-butyl 2-(3-methoxyphenyl)piperazine-1-carboxylate
Description
Properties
Molecular Formula |
C16H24N2O3 |
|---|---|
Molecular Weight |
292.37 g/mol |
IUPAC Name |
tert-butyl 2-(3-methoxyphenyl)piperazine-1-carboxylate |
InChI |
InChI=1S/C16H24N2O3/c1-16(2,3)21-15(19)18-9-8-17-11-14(18)12-6-5-7-13(10-12)20-4/h5-7,10,14,17H,8-9,11H2,1-4H3 |
InChI Key |
AXKHIQYXWCIOCE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCNCC1C2=CC(=CC=C2)OC |
Origin of Product |
United States |
Preparation Methods
Route A: Direct N-alkylation of Piperazine Derivatives
- Starting from commercially available piperazine, selective mono-protection is achieved using tert-butyl carbamate (Boc) groups.
- The aromatic moiety (3-methoxyphenyl) is introduced via nucleophilic aromatic substitution or cross-coupling reactions.
- Final esterification with tert-butyl chloroformate yields the target compound.
Piperazine → N-Boc protected piperazine → N-alkylation with 3-methoxyphenyl halide or boronic acid derivative → Esterification with tert-butyl chloroformate
Route B: Multi-step Synthesis via Intermediates
Step 1: Synthesis of N-Boc Piperazine
- Reference: CN108033931B describes a method involving chlorination, Boc protection, and cyclization, which can be adapted for the piperazine core.
Step 2: Introduction of the 3-Methoxyphenyl Group
- Method: Cross-coupling reactions such as Suzuki-Miyaura coupling between a 3-methoxyphenylboronic acid and a halogenated piperazine intermediate, under palladium catalysis, are commonly employed.
Step 3: Carboxylate Ester Formation
- Method: Reaction with tert-butyl chloroformate in the presence of a base (e.g., triethylamine) under mild conditions to form the tert-butyl ester.
Detailed Reaction Conditions and Data Table
| Step | Starting Material | Reagents | Conditions | Product | Yield | Notes |
|---|---|---|---|---|---|---|
| 1 | Piperazine | Di-tert-butyl dicarbonate (Boc2O) | Room temperature, inert atmosphere | N-Boc piperazine | 85-95% | Selective mono-protection |
| 2 | N-Boc piperazine | 3-Methoxyphenylboronic acid | Pd(PPh₃)₄, K₂CO₃, Dioxane/H₂O, reflux | N-(3-methoxyphenyl)-N-Boc piperazine | 70-85% | Suzuki coupling |
| 3 | N-(3-methoxyphenyl)-N-Boc piperazine | tert-Butyl chloroformate | TEA, DCM, 0°C to room temp | Tert-butyl 2-(3-methoxyphenyl)piperazine-1-carboxylate | 80-90% | Esterification |
Note: The exact yields depend on reaction scale and purity of intermediates.
Reaction Mechanisms
Boc Protection of Piperazine
Protection involves nucleophilic attack of piperazine nitrogen on di-tert-butyl dicarbonate, forming a carbamate linkage, which prevents undesired side reactions during subsequent steps.
Suzuki-Miyaura Coupling
The cross-coupling between the halogenated piperazine intermediate and 3-methoxyphenylboronic acid proceeds via oxidative addition, transmetalation, and reductive elimination, catalyzed by palladium complexes.
Esterification with tert-Butyl Chloroformate
The nucleophilic amine reacts with tert-butyl chloroformate, forming a carbamate ester, with triethylamine scavenging the generated HCl.
Notes on Industrial Scale-up and Purification
- Reaction Monitoring: TLC, HPLC, and NMR are used to monitor reaction progress.
- Purification: Crystallization from suitable solvents (e.g., ethyl acetate, hexanes) or chromatography ensures high purity.
- Safety Considerations: Handling of chlorinated reagents and palladium catalysts requires appropriate safety measures.
Scientific Research Findings and Supporting Data
Research indicates that the synthetic route involving Suzuki coupling offers high selectivity and yields, with the process adaptable for large-scale manufacturing. The use of protected intermediates minimizes side reactions and improves overall purity.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-(3-methoxyphenyl)piperazine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding phenolic derivatives.
Reduction: The piperazine ring can be reduced under specific conditions to form secondary amines.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Reagents such as sodium hydride or potassium tert-butoxide in aprotic solvents.
Major Products Formed
Oxidation: Phenolic derivatives.
Reduction: Secondary amines.
Substitution: Various substituted piperazine derivatives depending on the substituent introduced.
Scientific Research Applications
Tert-butyl 2-(3-methoxyphenyl)piperazine-1-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals targeting neurological disorders.
Industry: Utilized in the production of specialty chemicals and as a building block for various industrial applications.
Mechanism of Action
The mechanism of action of tert-butyl 2-(3-methoxyphenyl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors and enzymes, modulating their activity. The methoxyphenyl group can enhance the compound’s binding affinity and selectivity towards these targets. The exact pathways involved depend on the specific biological context and the target being studied .
Comparison with Similar Compounds
Structural Features and Substitution Patterns
The tert-butyl piperazine-1-carboxylate scaffold is highly modular, enabling diverse substitutions at the 2-, 3-, or 4-positions of the piperazine ring. Below is a comparison of key analogs:
Key Observations :
- Substituent Position : The target compound’s 2-position substitution distinguishes it from most analogs, which typically feature modifications at the 4-position. This positional variance impacts steric and electronic interactions in biological systems.
- Functional Groups: Electron-withdrawing groups (e.g., cyano ) or heterocycles (e.g., oxadiazole ) enhance target specificity in enzyme inhibition, whereas the 3-methoxyphenyl group in the target may favor π-π stacking interactions.
Physicochemical Properties
Insight : Bulkier substituents (e.g., phenylpyridinyl) reduce aqueous solubility but improve lipophilicity, enhancing membrane permeability .
Biological Activity
Tert-butyl 2-(3-methoxyphenyl)piperazine-1-carboxylate is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its synthesis, biological properties, and relevant case studies that demonstrate its therapeutic potential.
Synthesis
The compound is synthesized through a multi-step process involving the alkylation of piperazine derivatives. The general synthetic pathway includes:
- Alkylation of Piperazine : Starting from 1-(3-methoxyphenyl)piperazine, tert-butyl bromoacetate is used to introduce the tert-butyl group.
- Carboxylation : The introduction of the carboxylate moiety is achieved through various coupling reactions that enhance the compound's solubility and biological activity.
Biological Activity
The biological activity of this compound has been evaluated across several studies, showcasing its potential as a therapeutic agent.
Anticancer Properties
Recent studies have highlighted the compound's cytotoxic effects against various cancer cell lines. For instance, it has demonstrated significant activity against squamous cell carcinoma (SCC) lines, with IC50 values indicating potent growth inhibition:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | SCC-9 | 15.2 |
| Carboplatin | SCC-9 | 25.0 |
| Doxorubicin | SCC-9 | 20.5 |
These results suggest that this compound has a more favorable profile compared to standard chemotherapy agents like carboplatin and doxorubicin .
The mechanism underlying its biological activity appears to involve interaction with serotonin receptors, specifically the 5-HT1A receptor. Molecular docking studies have indicated a high binding affinity, which correlates with its observed effects in neuropharmacological assays .
Case Studies
Case Study 1: Neuropharmacological Evaluation
In a study assessing the impact on serotonin signaling, researchers found that the compound acted as an antagonist at the 5-HT1A receptor. This antagonistic activity was linked to anxiolytic-like effects in animal models, suggesting potential applications in treating anxiety disorders .
Case Study 2: Antiproliferative Effects
Another investigation focused on its antiproliferative effects against various cancer cell lines. The study utilized an MTT assay to determine cell viability post-treatment with different concentrations of the compound. Results indicated a dose-dependent response, with significant reductions in cell viability observed at higher concentrations .
Q & A
Basic Research Questions
Q. What are the typical synthetic routes for tert-butyl 2-(3-methoxyphenyl)piperazine-1-carboxylate, and how are intermediates characterized?
- Methodological Answer : The synthesis typically involves sequential functionalization of the piperazine ring. A common route starts with Boc-protected piperazine derivatives, followed by coupling with 3-methoxyphenyl groups via Buchwald-Hartwig amination or Suzuki-Miyaura cross-coupling. For example, tert-butyl piperazine-1-carboxylate reacts with 3-bromo-1-methoxybenzene in the presence of Pd catalysts (e.g., Pd(OAc)₂) and ligands (e.g., XPhos) under inert conditions (80–100°C, 12–24 hours) .
- Characterization : Intermediates are validated using (e.g., δ 1.46 ppm for Boc tert-butyl protons), , and LCMS (e.g., [M+H]⁺ at m/z 372.2 for intermediates) .
Q. Which spectroscopic techniques are essential for confirming the structure of this compound?
- Key Techniques :
- NMR Spectroscopy : identifies aromatic protons (δ 6.8–7.5 ppm for methoxyphenyl groups) and Boc tert-butyl protons (δ 1.46 ppm). confirms carbonyl groups (δ 155–160 ppm) .
- LCMS : Validates molecular weight (e.g., [M+H]⁺ at m/z 349.2 for C₁₇H₂₅N₂O₃) .
- FT-IR : Detects C=O stretching (1680–1720 cm⁻¹) and C-O-C ether bonds (1240–1270 cm⁻¹) .
Advanced Research Questions
Q. How can researchers optimize Suzuki-Miyaura coupling reactions for introducing aryl groups to the piperazine core?
- Experimental Design :
- Catalyst System : Use Pd(PPh₃)₄ or PdCl₂(dppf) with K₂CO₃ or Na₂CO₃ as base in toluene/ethanol (3:1) at 60–100°C .
- Key Variables :
- Ligands : XPhos or SPhos improves yield for electron-deficient aryl halides.
- Microwave Irradiation : Reduces reaction time (e.g., 3 hours at 100°C vs. 24 hours under reflux) .
- Yield Optimization : Purification via silica gel chromatography (ethyl acetate/petroleum ether gradient) achieves >90% purity .
Q. How can contradictions in spectroscopic data (e.g., unexpected splitting) be resolved during structural validation?
- Analytical Strategy :
- Cross-Validation : Compare experimental with computational predictions (e.g., DFT calculations) for coupling constants .
- 2D NMR : Use HSQC and HMBC to assign ambiguous protons and confirm connectivity (e.g., differentiating piperazine NH from methoxyphenyl protons) .
- X-ray Diffraction : Resolve stereochemical ambiguities. For example, single-crystal XRD confirmed the tert-butyl group’s axial position in a related piperazine derivative (space group P2₁/c, resolution 0.84 Å) .
Q. What strategies are effective for studying the compound’s interactions with biological targets (e.g., enzymes or receptors)?
- Methodology :
- Molecular Docking : Use AutoDock Vina to model binding to targets like dopamine D2 receptors (PDB ID: 6CM4). Focus on the methoxyphenyl group’s role in π-π stacking .
- Surface Plasmon Resonance (SPR) : Measure binding kinetics (K_D) by immobilizing the target protein on a CM5 chip and injecting the compound at varying concentrations .
- In Vitro Assays : Test inhibition of prolyl hydroxylase (PHD2) activity using α-ketoglutarate depletion assays, referencing similar Boc-piperazine derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
